molecular formula C16H18N2O2 B8613312 1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl- CAS No. 114085-90-4

1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl-

Cat. No. B8613312
Key on ui cas rn: 114085-90-4
M. Wt: 270.33 g/mol
InChI Key: QDRJZYCSDKAXSN-UHFFFAOYSA-N
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Patent
US04898863

Procedure details

N,N-Dimethylformamide (DMF)(20 ml) was cooled to 0° under an atmosphere of nitrogen and treated cautiously with phosphorus oxychloride (6.6 ml). This solution was stirred at 0° for 15 minutes, warmed to room temperature, and treated with a solution of 6-(N-cyclopentylmethylcarbamoyl)indole (14.3 g) in DMF (100 ml). The yellow mixture was stirred for 2 hours and then brought to pH 14 by the addition of ice and 20% (w/v) aqueous sodium hydroxide. The mixture was heated to reflux for 5 minutes and allowed to cool. The precipitate which formed was collected by filtration and triturated with ether to give 6-(N-cyclopentylmethylcarbamoyl)-3-formylindole (9.6 g, 60%) as a tan powder; mp 224°-225°.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
6-(N-cyclopentylmethylcarbamoyl)indole
Quantity
14.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH:6]1([CH2:11][NH:12][C:13]([C:15]2[CH:23]=[C:22]3[C:18]([CH:19]=[CH:20][NH:21]3)=[CH:17][CH:16]=2)=[O:14])[CH2:10][CH2:9][CH2:8][CH2:7]1.[OH-].[Na+].CN(C)[CH:28]=[O:29]>>[CH:6]1([CH2:11][NH:12][C:13]([C:15]2[CH:23]=[C:22]3[C:18]([C:19]([CH:28]=[O:29])=[CH:20][NH:21]3)=[CH:17][CH:16]=2)=[O:14])[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
6-(N-cyclopentylmethylcarbamoyl)indole
Quantity
14.3 g
Type
reactant
Smiles
C1(CCCC1)CNC(=O)C1=CC=C2C=CNC2=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at 0° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The yellow mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCC1)CNC(=O)C1=CC=C2C(=CNC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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